molecular formula C13H20N2O2 B2509167 3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1482964-48-6

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2509167
CAS No.: 1482964-48-6
M. Wt: 236.315
InChI Key: UEHJMUKHHURXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with a unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of cyclopentanone with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including catalytic hydrogenation, oxidation, and cyclization reactions. These methods are optimized for high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-11-13(8-4-1-5-9-13)14-12(17)15(11)10-6-2-3-7-10/h10H,1-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHJMUKHHURXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.